molecular formula C4H7NO4 B15219026 (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid

(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid

Cat. No.: B15219026
M. Wt: 138.07 g/mol
InChI Key: CKLJMWTZIZZHCS-TWDPQRAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid is a compound with a unique isotopic labeling pattern. This compound is a derivative of butanedioic acid, also known as succinic acid, where specific carbon and nitrogen atoms are replaced with their isotopes, namely carbon-13 and nitrogen-15. This isotopic labeling is often used in scientific research to trace the metabolic pathways and interactions of the compound within biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of isotopically labeled ammonia (15N) and isotopically labeled carbon sources (13C). The synthesis can be carried out through a series of chemical reactions, including amination and carboxylation, under controlled conditions to ensure the incorporation of the isotopes at the desired positions.

Industrial Production Methods

Industrial production of isotopically labeled compounds like this compound is often carried out in specialized facilities equipped to handle isotopic materials. The process involves the use of high-purity isotopic precursors and advanced synthesis techniques to achieve the desired labeling efficiency and purity. The production is typically done in batch processes, with rigorous quality control measures to ensure the consistency and reliability of the labeled compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as butanediol derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce butanediol derivatives. Substitution reactions can lead to a variety of substituted butanedioic acid derivatives.

Scientific Research Applications

(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and chemical processes, particularly those involving isotopic labeling.

Mechanism of Action

The mechanism of action of (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid involves its interaction with specific molecular targets and pathways. The isotopic labeling allows researchers to track the compound’s movement and transformation within biological systems. The compound can participate in various biochemical reactions, including those involving amino acids and metabolic intermediates, providing insights into metabolic pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-aminobutanedioic acid: A non-labeled version of the compound.

    (2R)-2-(15N)azanylbutanedioic acid: Labeled with nitrogen-15 but not carbon-13.

    (2R)-2-aminobutanedioic acid-13C4: Labeled with carbon-13 but not nitrogen-15.

Uniqueness

The uniqueness of (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid lies in its dual isotopic labeling, which provides a more comprehensive tracing capability in scientific studies. This dual labeling allows for simultaneous tracking of both nitrogen and carbon atoms, offering a more detailed understanding of the compound’s behavior and interactions in various systems.

Properties

Molecular Formula

C4H7NO4

Molecular Weight

138.07 g/mol

IUPAC Name

(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m1/s1/i1+1,2+1,3+1,4+1,5+1

InChI Key

CKLJMWTZIZZHCS-TWDPQRAKSA-N

Isomeric SMILES

[13CH2]([13C@H]([13C](=O)O)[15NH2])[13C](=O)O

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Origin of Product

United States

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